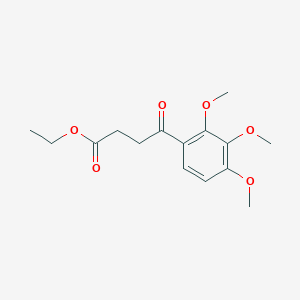![molecular formula C23H40N2O8 B016914 (2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester CAS No. 344299-89-4](/img/structure/B16914.png)
(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related azetidine-2-carboxylic acid analogs often involves multiple steps, starting from readily available precursors. For example, Sajjadi and Lubell (2008) describe the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various side chains, indicating the versatile approaches for introducing functional groups into the azetidine ring (Sajjadi & Lubell, 2008). The synthesis typically involves regioselective modifications, protection and deprotection steps, and the use of chiral catalysts or auxiliaries to achieve the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of azetidine derivatives, including the compound of interest, is crucial for their reactivity and application. Moriguchi et al. (2014) detailed the synthesis and molecular structure analysis of a chiral cyclic amino acid ester, showcasing the importance of stereochemistry and ring strain in azetidines (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014). These structural features influence the compound's physical and chemical properties, reactivity, and potential interactions with biological molecules.
Applications De Recherche Scientifique
Synthesis and Modification
- Azetidine-2-carboxylic acid analogs, including those with heteroatomic side chains, have been synthesized for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
- Development of new methodology for the preparation of N-tosyl aziridine-2-carboxylates has enabled the synthesis of various aziridine-2-carboxamide derivatives (Marzorati et al., 2007).
Building Blocks in Medicinal Chemistry
- Protected 3-haloazetidines, used in medicinal chemistry, have been prepared on a gram-scale for diversified synthesis of azetidine-3-carboxylic acids (Ji, Wojtas, & Lopchuk, 2018).
- Functionalized amino acid derivatives, including those related to azetidine-2-carboxylic acid, have been synthesized for designing anticancer agents (Kumar et al., 2009).
Application in Organic Synthesis
- Azetidine-2-carboxylic acid esters have been used in the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, showcasing their role in the creation of chiral compounds (Bunnage et al., 2003).
- The synthesis of chiral tetrasubstituted azetidines from donor-acceptor azetines via asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition demonstrates the versatility of azetidine-2-carboxylic acids in organic chemistry (Marichev et al., 2019).
Contributions to Chemical Synthesis Techniques
- Improved selectivity in the removal of the tert.-butyloxycarbonyl group highlights advancements in chemical synthesis techniques that involve azetidine-2-carboxylic acid derivatives (Bodanszky & Bodanszky, 2009).
- Conversion of aziridine-2-carboxylic esters into 2H-azirine-2-carboxylic esters by N-chlorination and base treatment illustrates the potential of aziridine-2-carboxylic acid derivatives in synthetic transformations (Legters, Thijs, & Zwanenburg, 2010).
Propriétés
IUPAC Name |
tert-butyl (2S)-1-[(3S)-3-[[(3S)-3-acetyloxy-4-methoxy-4-oxobutyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O8/c1-15(26)31-18(21(29)30-8)9-12-24-16(19(27)32-22(2,3)4)10-13-25-14-11-17(25)20(28)33-23(5,6)7/h16-18,24H,9-14H2,1-8H3/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKGSFNQTDXHLR-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCNC(CCN1CCC1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CCN[C@@H](CCN1CC[C@H]1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448636 | |
| Record name | (2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
344299-89-4 | |
| Record name | (2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)


![2-Chloro-N-[3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropyl]acetamide](/img/structure/B16867.png)